molecular formula C18H15Cl2N5O2S B10900941 N'-(5-chloro-2-hydroxybenzylidene)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-(5-chloro-2-hydroxybenzylidene)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B10900941
M. Wt: 436.3 g/mol
InChI Key: XSCMACJNIKIBFZ-ZVBGSRNCSA-N
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Description

N'-(5-chloro-2-hydroxybenzylidene)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a specialized chemical compound offered for early-stage research and discovery. This substance features a 1,2,4-triazole core, a scaffold known for its diverse biological activities, substituted with chlorophenyl and methyl groups, and further functionalized with an acetohydrazide moiety. The integration of the 5-chloro-2-hydroxybenzylidene group suggests potential for metal chelation or interaction with specific enzymatic sites, making it a candidate for investigation in various biochemical pathways. Researchers can utilize this compound as a building block in medicinal chemistry or as a reference standard in analytical studies. As part of a collection of rare and unique chemicals, this product is intended for use by qualified laboratory researchers only. It is supplied as-is, and researchers are responsible for confirming product identity and/or purity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C18H15Cl2N5O2S

Molecular Weight

436.3 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H15Cl2N5O2S/c1-25-17(11-2-4-13(19)5-3-11)23-24-18(25)28-10-16(27)22-21-9-12-8-14(20)6-7-15(12)26/h2-9,26H,10H2,1H3,(H,22,27)/b21-9+

InChI Key

XSCMACJNIKIBFZ-ZVBGSRNCSA-N

Isomeric SMILES

CN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N'-(5-chloro-2-hydroxybenzylidene)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a hydrazide moiety and a triazole ring, which are known to enhance antibacterial and antifungal properties. The presence of chlorine and hydroxyl groups in its structure further contributes to its biological efficacy.

Chemical Structure

The compound can be represented as follows:

\text{N 5 chloro 2 hydroxybenzylidene 2 5 4 chlorophenyl 4 methyl 4H 1 2 4 triazol 3 yl sulfanyl}acetohydrazide}

Molecular Formula: C₁₈H₁₅Cl₂N₃O₂S
Molecular Weight: 436.3 g/mol

Antibacterial Properties

Research indicates that compounds containing 1,2,4-triazole rings exhibit significant antibacterial activity against various strains of bacteria. For instance, this compound has shown effectiveness against Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-AcetylhydrazineHydrazine derivativeAntimicrobial
5-AryltriazolesTriazole coreAntibacterial
Benzothiazole derivativesSulfur-containing heterocyclesAntifungal and antibacterial

The unique combination of hydrazone and triazole functionalities in this compound may enhance its efficacy against specific bacterial targets while minimizing toxicity profiles.

Preliminary studies suggest that the compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. Molecular docking studies have indicated favorable binding affinities to these targets, which are crucial for bacterial DNA replication and transcription .

Case Studies

A study conducted by researchers demonstrated the synthesis and evaluation of several derivatives based on the hydrazone structure similar to this compound. These derivatives were tested against a range of bacterial strains, showcasing varying degrees of antibacterial activity. Notably, modifications to the triazole structure significantly impacted antimicrobial efficacy .

Synthesis

The synthesis of this compound typically involves multiple steps that allow for the introduction of various substituents on the triazole and hydrazone moieties. This flexibility facilitates the exploration of structure-activity relationships (SAR), which is vital for optimizing biological activity .

Comparison with Similar Compounds

Key Observations :

  • Triazole Isomerism : Compound 11f uses a 1,2,3-triazole core instead of 1,2,4-triazole, which may alter electronic properties and biological interactions.
  • Substituent Effects : The 4-methyl and 4-phenyl groups on the triazole influence steric bulk, while the 5-(4-chlorophenyl) group enhances lipophilicity. Ethoxy or hydroxybenzylidene groups modulate solubility and hydrogen-bonding capacity.

Comparison with Isoxazole and Thiadiazole Derivatives

Table 2: Heterocyclic Analogues with Modified Cores

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C)
N′-(3-Chlorophenyl)-2-oxo-2-(5-phenylisoxazol-3-yl)acetohydrazonoyl Cyanide (41) Isoxazole 5-Phenyl, hydrazonoyl cyanide 55 199–200
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Benzamide, isoxazolyl 70 160

Key Observations :

  • Functional Groups: Hydrazonoyl cyanides (e.g., compound 41) exhibit higher reactivity due to the electron-withdrawing cyano group, whereas benzamide derivatives (e.g., compound 6) prioritize hydrogen-bonding interactions.

Table 3: Reaction Conditions and Efficiency

Compound Class Key Steps Solvent Reflux Time (h) Typical Yield (%)
Target Analogues (Triazoles) Condensation of hydrazide with substituted benzaldehydes Ethanol 7–8 48–70
Thiadiazoles Reaction of enaminones with active methylene compounds Acetic Acid 5–10 80
Isoxazoles Hydrazonoyl cyanide formation Ethanol - 35–55

Key Observations :

  • Efficiency : Triazole derivatives generally achieve moderate yields (48–70%), while thiadiazole synthesis (e.g., compound 8a) is more efficient (80% yield).
  • Reaction Time : Longer reflux durations (e.g., 10 h for thiadiazoles) correlate with higher yields due to slower reaction kinetics.

Physicochemical and Spectral Properties

  • Melting Points : Triazole derivatives (e.g., 11f) exhibit higher melting points (~240°C) compared to isoxazole analogs (~200°C), likely due to stronger intermolecular hydrogen bonding.
  • Spectral Data : IR and NMR spectra for related compounds (e.g., ) confirm carbonyl (C=O, 1600–1700 cm⁻¹) and aromatic proton signals (δ 7.2–8.3 ppm in ¹H NMR), providing benchmarks for structural validation of the target compound.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis typically involves hydrazide formation via refluxing methyl esters with hydrazine hydrate in absolute ethanol (4–6 hours). Key steps include:

  • Monitoring reaction progress via TLC (chloroform:methanol, 7:3 ratio) to confirm intermediate formation .
  • Using ice-water precipitation to isolate intermediates, followed by recrystallization (e.g., methanol) for purification .
  • Optimizing stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate) to minimize side products .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : Confirm regiochemistry of the triazole ring and hydrazone linkage via 1H^1H and 13C^{13}C chemical shifts (e.g., downfield shifts for carbonyl groups near 165–175 ppm) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns matching the expected molecular formula .
  • HPLC : Assess purity (>95% recommended for pharmacological studies) using reverse-phase columns and UV detection .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:
SAR studies should focus on systematic modifications:

  • Triazole Substituents : Compare 4-chlorophenyl vs. alkyl/heteroaryl groups (e.g., methyl or thiophenyl) to assess steric/electronic effects on target binding .
  • Hydrazone Linker : Test alternative aldehydes (e.g., 3-nitrobenzaldehyde) to modulate electron-withdrawing/donating properties .
  • Biological Assays : Use dose-response curves (e.g., IC50_{50} values) in enzyme inhibition or cytotoxicity models to quantify substituent contributions .

Advanced: What strategies address stability challenges during storage or biological assays?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 2–9) at 37°C, monitoring via HPLC to identify hydrolysis-sensitive bonds (e.g., hydrazone) .
  • Light Sensitivity : Store lyophilized samples in amber vials under inert gas (N2_2) to prevent photodegradation .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model binding to target proteins (e.g., triazole-linked enzymes). Focus on key interactions:
    • Hydrogen bonding between the hydroxybenzylidene group and active-site residues .
    • Hydrophobic interactions from 4-chlorophenyl substituents .
  • DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Methodological Answer:

  • Variable Temperature NMR : Assign ambiguous peaks by analyzing temperature-dependent shifts (e.g., rotameric equilibria in hydrazone linkages) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H coupling and 1H^1H-13C^{13}C connectivity .
  • X-ray Crystallography : Validate crystal structure to confirm regiochemistry and eliminate spectral misinterpretations .

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